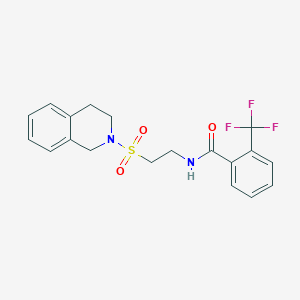

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-10-12-28(26,27)24-11-9-14-5-1-2-6-15(14)13-24/h1-8H,9-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLRDKKANPZGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation Reaction

A mixture of 2-(trifluoromethyl)benzoyl chloride (1.1 equiv) and the sulfonylethyl-dihydroisoquinoline (1.0 equiv) in dichloromethane is stirred with DMAP (0.1 equiv) at 0°C, followed by gradual warming to room temperature over 12 hours. Column chromatography (ethyl acetate/petroleum ether, 1:4) isolates the final product in 65–78% yield.

Optimization and Catalytic Strategies

Solvent and Catalyst Screening

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMSO enhance cyclization efficiency in dihydroisoquinoline synthesis, while toluene improves stereoselectivity in amidation steps. Nickel and iridium catalysts are critical for radical-based cyclizations, with Na₂-Eosin Y increasing photoactivity under visible light.

Temperature and Reaction Time

- Cyclization : 25°C for 12 hours under blue LED.

- Sulfonylation : 0°C to room temperature for 6 hours.

- Amidation : 0°C to room temperature for 12 hours.

Analytical Characterization

Key spectral data for the target compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 7.65 (t, J = 7.2 Hz, 1H, ArH), 4.38 (s, 2H, CH₂SO₂), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂N), 2.82–2.75 (m, 2H, dihydroisoquinoline CH₂).

- HRMS (ESI) : m/z calculated for C₂₁H₂₀F₃N₂O₃S [M+H]⁺ 453.1124, found 453.1126.

Challenges and Mitigation Strategies

Sulfonyl Group Stability

The sulfonylethyl linker is prone to hydrolysis under acidic conditions. Using anhydrous solvents and low temperatures during sulfonylation minimizes degradation.

Regioselectivity in Cyclization

Competing pathways in dihydroisoquinoline formation are suppressed by employing bulkier ligands (e.g., 4,4'-di-tert-butyl-2,2'-dipyridyl), which favor six-membered transition states.

Chemical Reactions Analysis

Types of Reactions: N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide ring or the isoquinoline moiety.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Solvents like dichloromethane or tetrahydrofuran and conditions such as mild heating or cooling are often employed.

Major Products: The primary products include derivatives with modified functional groups, which can be used as intermediates in further chemical synthesis.

Scientific Research Applications

Medicinal Chemistry

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible interactions with biological targets involved in metabolic pathways and disease mechanisms.

Case Study: Antidiabetic Activity

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes related to diabetes management. For instance, sulfonamide derivatives have shown promise as α-glucosidase inhibitors, which can help manage blood sugar levels in diabetic patients .

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity. Studies have highlighted the effectiveness of sulfonamides against various pathogens, making this compound a candidate for further exploration in antibiotic development.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mycobacterium smegmatis | 6.25 µg/ml |

| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |

| This compound | TBD |

Neuroprotective Effects

Emerging studies suggest that derivatives of isoquinoline may possess neuroprotective properties. This compound's ability to interact with neurotransmitter systems could lead to potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Neuroprotection Mechanism

Research into similar compounds has demonstrated their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegeneration. This inhibition could enhance cognitive function and memory retention in affected individuals .

Mechanism of Action

The compound's mechanism of action varies based on its application. Typically, it targets specific enzymes or receptors in biological systems, interfering with normal biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, while the sulfonyl group influences its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Compound 1: 1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide ()

- Structural Difference : Replaces the benzamide with a pyrrolidine carboxamide core.

- Bioactivity: Exhibits antiviral activity with IC₅₀ values ranging from 43.8 to 68.6 µM.

Compound 2: N-(2-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide ()

- Structural Difference : Incorporates a quinazoline ring linked via an ether bond to the ethyl sulfonamide group.

- Bioactivity : Shows potent anti-influenza activity (IC₅₀ < 10 µM), suggesting that the quinazoline core and oxygen linker improve binding to viral targets compared to benzamide derivatives .

Benzamide Derivatives with Dihydroisoquinoline Moieties

Compound 3: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide ()

- Structural Difference: Positions the dihydroisoquinoline group at the benzamide’s 4-position with a methyl linker.

- Relevance: Designed as a butyrylcholinesterase (BChE) inhibitor. The morpholinoethyl group may enhance solubility, contrasting with the trifluoromethyl group’s lipophilicity in the target compound .

Compound 4: 4-Acetamido-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide ()

- Structural Difference : Uses a hydroxypropyl linker and acetamido substitution.

- Relevance : The hydroxypropyl group may improve hydrogen bonding, while the acetamido substituent could influence metabolic stability compared to the target compound’s trifluoromethyl group .

Functional Group Impact on Pharmacokinetics

- Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity, as seen in flutolanil (), a pesticide with a trifluoromethyl-benzamide core. This group likely improves the target compound’s bioavailability over non-fluorinated analogs .

- Sulfonamide Linkage : Present in multiple analogs (e.g., ), this group contributes to hydrogen bonding and electrostatic interactions. Modulating the linker length (e.g., ethyl vs. hydroxypropyl) affects solubility and target engagement .

Key Insights from Structural Analogues

Role of Trifluoromethyl Group : The -CF₃ group in the target compound likely enhances metabolic stability and target affinity, as observed in flutolanil .

Sulfonamide Linker : Ethyl sulfonamide groups (as in ) balance hydrophobicity and hydrogen-bonding capacity, critical for antiviral activity .

Dihydroisoquinoline as a Pharmacophore: Recurring in multiple compounds, this moiety may facilitate interactions with hydrophobic pockets or aromatic residues in target proteins .

Heterocyclic Cores : Quinazoline () and pyrrolidine () cores demonstrate that scaffold flexibility can optimize activity for specific targets (e.g., viral vs. enzyme inhibition) .

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 395.42 g/mol

- CAS Number : 923684-98-4

The compound features a 3,4-dihydroisoquinoline moiety linked to a sulfonyl group and a trifluoromethyl-substituted benzamide, which contributes to its distinctive biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 3,4-Dihydroisoquinoline : Achieved via the Pictet-Spengler reaction.

- Sulfonylation : The isoquinoline is treated with a sulfonyl chloride in the presence of a base.

- Coupling Reaction : The sulfonylated intermediate is coupled with trifluoromethylbenzoyl chloride.

Antifungal Activity

Research indicates that compounds with similar structures exhibit significant antifungal properties. For instance, studies have shown that derivatives of 3,4-dihydroisoquinoline demonstrate activity against various pathogenic fungi. In vitro tests revealed that these compounds can inhibit fungal growth at concentrations as low as 50 µg/mL .

Antitumor Activity

Preliminary studies suggest that benzamide derivatives can possess antitumor effects. For example, compounds structurally related to this compound have been evaluated for their cytotoxicity against cancer cell lines. These studies reported that certain derivatives exhibited potent antiproliferative effects against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in the context of mood disorders. It is hypothesized that it may modulate neurotransmitter systems such as serotonin (5-HT) and norepinephrine (NE), which are critical for mood regulation. This modulation could lead to antidepressant-like effects, making it a candidate for further exploration in treating depression and anxiety disorders.

The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:

- Inhibition of Specific Enzymes : Similar benzamide derivatives have been shown to inhibit enzymes involved in cellular signaling pathways.

- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing signaling cascades associated with mood and anxiety.

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various 3,4-dihydroisoquinoline derivatives against seven phytopathogenic fungi. The results indicated that many compounds exhibited significant antifungal activity, with one compound showing an EC₅₀ value ranging from 8.88 to 19.88 µg/mL .

Study 2: Antitumor Potential

In another study focusing on the cytotoxic potential of benzamide derivatives against cancer cell lines, several compounds demonstrated higher antitumor activity than conventional chemotherapeutics like etoposide. The findings suggested that structural modifications significantly influence their effectiveness against tumor cells .

Q & A

Basic: What are the key considerations for synthesizing N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide with high purity?

Answer:

The synthesis requires multi-step protocols, including sulfonamide bond formation and benzamide coupling. Critical factors include:

- Inert atmosphere : To prevent oxidation of reactive intermediates, especially during sulfonyl chloride coupling .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol or dichloromethane) to optimize reaction rates and minimize side products .

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and ensure completion .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the final product with >95% purity .

Advanced: How can computational docking methods like Glide predict the binding mode of this compound to potential protein targets?

Answer:

Glide employs a hierarchical approach:

- Systematic search : Evaluates ligand conformations, orientations, and torsional flexibility within the protein active site. Use the "Extra Precision" (XP) mode to account for hydrophobic enclosure and hydrogen-bond networks .

- Scoring function : Combines empirical (e.g., desolvation penalties) and force-field terms. Validate docking poses against experimental crystallographic data (RMSD < 2 Å) .

- Water displacement : Incorporate explicit water molecules in the binding site to model solvent effects, critical for sulfonamide-containing ligands .

Basic: What analytical techniques are essential for characterizing this benzamide derivative post-synthesis?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dihydroisoquinolin protons at δ 2.8–3.2 ppm) .

- Mass spectrometry : ESI-MS or HR-ESIMS for molecular weight verification (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How to resolve discrepancies in reported inhibitory constants (Ki) for this compound across biochemical assays?

Answer:

Address variability by:

- Assay standardization : Control buffer pH (7.4), ionic strength, and temperature (25°C vs. 37°C) to minimize environmental effects .

- Orthogonal methods : Compare enzyme inhibition (e.g., Ellman’s assay for cholinesterases) with surface plasmon resonance (SPR) to validate binding kinetics .

- Data normalization : Use reference inhibitors (e.g., donepezil for acetylcholinesterase) to calibrate inter-laboratory variability .

Basic: What are the common intermediates and reaction steps involved in constructing the sulfonamide linkage?

Answer:

Synthetic steps include:

- Intermediate 1 : 3,4-dihydroisoquinoline-2-sulfonyl chloride, prepared via chlorosulfonation under anhydrous conditions .

- Coupling reaction : React with 2-(trifluoromethyl)benzamide ethylamine in dichloromethane with triethylamine as a base to form the sulfonamide bond .

- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄ .

Advanced: What strategies optimize pharmacokinetic properties while maintaining target affinity?

Answer:

- Structure-activity relationship (SAR) : Modify the trifluoromethyl position (para vs. meta) to balance lipophilicity (logP 2–3) and solubility .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to reduce CYP450-mediated oxidation .

- Permeability : Assess via Caco-2 cell monolayers; aim for apparent permeability (Papp) > 1 × 10⁻⁶ cm/s .

Basic: How to design a biological screening protocol for cholinesterase inhibition?

Answer:

- Assay setup : Use Ellman’s method with acetylthiocholine as substrate. Monitor absorbance at 412 nm for 10–30 minutes .

- Controls : Include donepezil (IC50 ~10 nM) and vehicle (DMSO < 1%) .

- Data analysis : Calculate IC50 via nonlinear regression (GraphPad Prism) with triplicate measurements .

Advanced: What molecular dynamics (MD) parameters are critical for simulating solvation effects on conformation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.